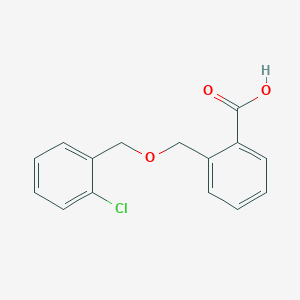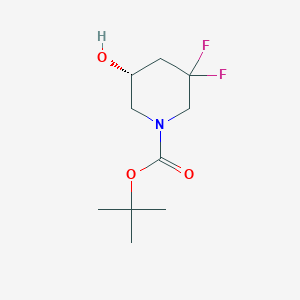![molecular formula C14H30N2O2 B6352488 Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate CAS No. 1154159-80-4](/img/structure/B6352488.png)
Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate” is a chemical compound with the molecular formula C14H30N2O2 . It is also known as “Propanoic acid, 3-[[4-(diethylamino)-1-methylbutyl]amino]-2-methyl-, methyl ester” and has a molecular weight of 258.4 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 30 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact spatial arrangement of these atoms would require more detailed spectroscopic analysis.Applications De Recherche Scientifique
MDEA is widely used in scientific research due to its low toxicity and volatility. It is used as a solvent in a variety of chemical processes, including chromatography, extraction, and purification. It is also used as a reagent in organic synthesis, and it is useful in the synthesis of polymers and other polymeric materials. In addition, MDEA is used as a catalyst in various reactions, and it is used to produce other amines and amides.
Mécanisme D'action
MDEA is a weak base, and it is able to react with acids to form salt and water. This reaction is known as deprotonation, and it is the main mechanism by which MDEA interacts with other molecules. The deprotonation reaction is reversible, meaning that MDEA can act as both an acid and a base. This property is useful in many chemical processes, as it allows MDEA to act as both a reactant and a catalyst.
Biochemical and Physiological Effects
MDEA has been studied for its potential effects on human health. In laboratory studies, MDEA has been found to have antioxidant and anti-inflammatory properties. It has also been shown to have a protective effect against DNA damage caused by oxidative stress. In animal studies, MDEA has been found to have an anti-tumor effect and to reduce the risk of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
MDEA is a versatile organic compound with a variety of potential applications in research and industry. It has low toxicity and volatility, making it an attractive choice for many laboratory experiments. However, it is important to note that MDEA is a weak base and can be easily neutralized by acids. In addition, MDEA is a relatively volatile compound, and it can be easily lost during the course of a laboratory experiment.
Orientations Futures
MDEA has a variety of potential applications in research and industry. Future research should focus on developing new methods of synthesis and exploring the potential applications of MDEA in other fields. In addition, further research should be conducted to better understand the biochemical and physiological effects of MDEA on human health. Finally, more research should be done to explore the potential of MDEA as a catalyst in various chemical processes.
Méthodes De Synthèse
MDEA can be synthesized by a variety of methods. The most common method is the reaction of diethylamine with methyl propionate in the presence of an acid catalyst. This reaction produces MDEA and water as the main products, with some minor byproducts. The reaction is typically carried out at temperatures between 80 and 100 degrees Celsius. Other methods of synthesis include the reaction of ethylenediamine with methyl propionate, and the reaction of diethylenetriamine with methyl propionate.
Propriétés
IUPAC Name |
methyl 3-[5-(diethylamino)pentan-2-ylamino]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2/c1-6-16(7-2)10-8-9-13(4)15-11-12(3)14(17)18-5/h12-13,15H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHDUKJSSNGETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NCC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6352414.png)

![1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane](/img/structure/B6352428.png)








![N-[1-(Furan-2-yl)ethyl]-2-nitroaniline](/img/structure/B6352486.png)
![Methyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352500.png)